1,2-bis(2-methylpropyl)-1H-benzimidazole
Description
Properties
Molecular Formula |
C15H22N2 |
|---|---|
Molecular Weight |
230.35 g/mol |
IUPAC Name |
1,2-bis(2-methylpropyl)benzimidazole |
InChI |
InChI=1S/C15H22N2/c1-11(2)9-15-16-13-7-5-6-8-14(13)17(15)10-12(3)4/h5-8,11-12H,9-10H2,1-4H3 |
InChI Key |
DVNVBVMBMOUQTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC2=CC=CC=C2N1CC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-BIS(2-METHYLPROPYL)-1H-1,3-BENZODIAZOLE can be synthesized through the esterification of phthalic anhydride with isobutanol. The reaction typically involves heating phthalic anhydride with isobutanol in the presence of an acid catalyst such as sulfuric acid. The reaction proceeds as follows:
Phthalic anhydride+2Isobutanol→Diisobutyl phthalate+Water
Industrial Production Methods
In industrial settings, the production of 1,2-BIS(2-METHYLPROPYL)-1H-1,3-BENZODIAZOLE involves continuous esterification processes. The reaction mixture is heated under reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion. The product is then purified by distillation .
Chemical Reactions Analysis
Types of Reactions
1,2-BIS(2-METHYLPROPYL)-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form phthalic acid and isobutanol.
Oxidation: It can be oxidized to form phthalic acid derivatives.
Substitution: It can undergo substitution reactions where the isobutyl groups are replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Various alkylating or arylating agents under appropriate conditions.
Major Products Formed
Hydrolysis: Phthalic acid and isobutanol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalates depending on the reagents used.
Scientific Research Applications
1,2-BIS(2-METHYLPROPYL)-1H-1,3-BENZODIAZOLE has several scientific research applications:
Chemistry: Used as a plasticizer in the production of flexible plastics.
Biology: Studied for its effects on biological systems, particularly its potential endocrine-disrupting properties.
Medicine: Investigated for its potential toxicological effects and its role in human health.
Industry: Widely used in the manufacture of plastics, adhesives, paints, and coatings.
Mechanism of Action
The mechanism of action of 1,2-BIS(2-METHYLPROPYL)-1H-1,3-BENZODIAZOLE involves its interaction with various molecular targets and pathways:
Endocrine Disruption: It can mimic or interfere with the action of hormones, particularly estrogen, leading to potential endocrine-disrupting effects.
Toxicokinetics: It is absorbed, distributed, metabolized, and excreted in the body, with its metabolites potentially causing adverse health effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Comparison: Benzimidazoles vs. Phthalate Esters
While 1,2-bis(2-methylpropyl)-1H-benzimidazole belongs to the benzimidazole family, the evidence predominantly references 1,2-benzenedicarboxylic acid bis(2-methylpropyl) ester , a phthalate ester with isobutyl substituents. Key differences include:
Key Observations :
- Phthalate Esters : The bis(2-methylpropyl) phthalate ester is structurally distinct but shares substituent-driven properties (e.g., volatility, plasticizing utility) with other phthalates like bis(2-ethylhexyl) phthalate, which is used in industrial applications .
Functional Comparison with Benzimidazole Derivatives
Evidence highlights 1,2-dimethyl-1H-benzimidazole and its derivatives as critical pharmaceutical intermediates. For example:
- 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole is used in proton-pump inhibitors (e.g., omeprazole analogs) .
- Substituent Impact : Methyl groups at the 1,2-positions improve metabolic stability but reduce steric bulk compared to isobutyl groups, which could influence binding affinity in drug-receptor interactions.
Comparison with Other Isobutyl-Substituted Compounds
The bis(2-methylpropyl) phthalate ester (CAS 84-69-5) is frequently identified in microbial extracts and plant fractions, suggesting ecological or synthetic roles:
- Antimicrobial Activity : Constitutes 8.42% of Pseudomonas helmanticensis SBMP12.BA2 extract, contributing to antifungal properties .
- Leishmanicidal Potential: Found in Datura metel fruit extracts, indicating broad antiparasitic utility .
- Industrial Use : Similar phthalates (e.g., bis(2-ethylhexyl) phthalate) are plasticizers, but the bis(2-methylpropyl) variant is less documented in industrial contexts .
Research Findings and Data Gaps
- Structural Analogs: No direct studies on this compound were identified in the evidence. However, benzimidazoles with alkyl substituents are known for tunable electronic properties, making them candidates for optoelectronic materials or kinase inhibitors.
- Conflicting Evidence : The bis(2-methylpropyl) phthalate ester is reported in both antimicrobial and leishmanicidal contexts, but its mechanism remains unelucidated .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 1,2-bis(2-methylpropyl)-1H-benzimidazole and its derivatives?
- Methodological Answer : The compound can be synthesized via condensation reactions between substituted o-phenylenediamines and carbonyl-containing reagents. For example, solvent-free one-pot synthesis using trifluoroacetic acid as a catalyst under reflux conditions has been reported for analogous benzimidazoles, achieving yields up to 85% . Key steps include optimizing molar ratios (e.g., 1:2 for diamine to aldehyde) and purification via recrystallization or chromatography.
Q. How can X-ray crystallography be applied to confirm the structure of benzimidazole derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using MoKα radiation (λ = 0.71073 Å) is standard. Refinement via SHELX software (e.g., SHELXL-2018) resolves atomic coordinates and displacement parameters. For example, analogous compounds (e.g., 1-benzyl-2-phenyl-1H-benzimidazole) crystallize in triclinic systems (space group P1), with bond angles and lengths validated against expected values for benzimidazole cores .
Q. What spectroscopic techniques are critical for characterizing benzimidazole-based compounds?
- Methodological Answer :
- NMR : and NMR confirm substituent integration and regiochemistry (e.g., aromatic protons at δ 7.2–8.1 ppm).
- FT-IR : Peaks at 1600–1450 cm confirm C=N/C=C stretching in the benzimidazole ring.
- Mass Spectrometry : High-resolution ESI-MS validates molecular ions (e.g., [M+H] at m/z 279.2 for CHN) .
Advanced Research Questions
Q. How can benzimidazole derivatives be integrated into metal-organic frameworks (MOFs) for catalytic or sensing applications?
- Methodological Answer : Bis(benzimidazole) ligands (e.g., 2,2'-(1,2-ethanediyl)bis(1H-benzimidazole)) coordinate with metal ions (e.g., Zn) to form tetrahedral geometries. For instance, Zn(II) complexes exhibit MOF structures with rectangular apertures (9.8 × 11.8 Å), stabilized by N–H···O hydrogen bonds. Design considerations include ligand rigidity and metal-ligand stoichiometry (e.g., 1:2 for Zn:ligand) .
Q. What strategies resolve contradictions in crystallographic data for benzimidazole-metal complexes?
- Methodological Answer : Discrepancies in bond angles (e.g., Zn–N vs. Zn–O) may arise from solvent effects or twinning. Use SHELXD for initial phase determination and Olex2 for model refinement. For example, anisotropic displacement parameters (ADPs) > 0.05 Å suggest dynamic disorder, requiring TLS (translation-libration-screw) refinement .
Q. How do substituent modifications on benzimidazole cores influence biological activity?
- Methodological Answer : Introducing electron-withdrawing groups (e.g., –CF) at position 2 enhances antimicrobial activity by 30–50% compared to alkyl substituents. In vitro assays (e.g., MIC testing against S. aureus) paired with molecular docking (e.g., targeting DNA gyrase) validate structure-activity relationships. For example, 6-benzoxazole benzimidazoles show IC values < 10 µM .
Q. What computational methods predict the photophysical properties of benzimidazole-based fluorophores?
- Methodological Answer : Time-dependent DFT (TD-DFT) at the B3LYP/6-31G(d) level calculates excitation energies and oscillator strengths. For example, π→π transitions in 2-phenyl derivatives correlate with emission at 450–470 nm. Solvent effects (e.g., PCM model for DMSO) refine Stokes shift predictions .
Data Contradiction Analysis
Q. Why do different synthesis routes yield conflicting crystallographic data for structurally similar benzimidazoles?
- Resolution : Solvent polarity (e.g., DMF vs. ethanol) and crystallization temperature (e.g., slow cooling vs. rapid evaporation) alter packing motifs. For instance, 1-ethyl-5-phenyl-1H-benzimidazole crystallizes in P2/c with Z = 4 under ethanol, versus C2/c in DMF due to solvent inclusion .
Q. How to address discrepancies in reported biological activities of benzimidazole analogs?
- Resolution : Variability in assay conditions (e.g., bacterial strain viability, incubation time) affects MIC values. Standardize protocols (CLSI guidelines) and use positive controls (e.g., ciprofloxacin) to normalize data. Meta-analysis of IC ranges (e.g., 5–50 µM) identifies outliers linked to lipophilicity (logP > 3.5) .
Key Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
